2-Hydroxy-3-morpholinopropane-1-sulfonic acid

Descripción general

Descripción

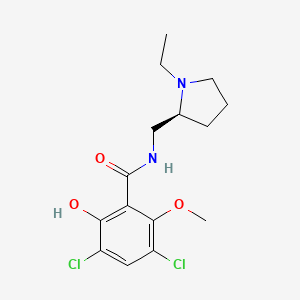

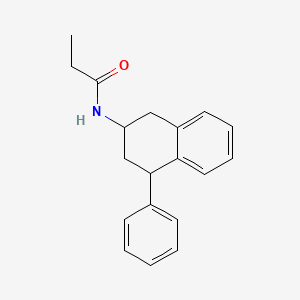

2-Hydroxy-3-morpholinopropane-1-sulfonic acid, also known as MOPSO, is a zwitterionic organic chemical buffering agent . It is one of Good’s buffers and is chemically similar to MOPS (3-morpholinopropanesulfonic acid), differing only in the presence of a hydroxyl group on the C-2 of the propane moiety . It has a useful pH range of 6.5-7.9 in the physiological range, making it useful for cell culture work . It is an important raw material used intermediate in pharmaceuticals, organic synthesis, dye stuffs, and agrochemicals .

Physical And Chemical Properties Analysis

2-Hydroxy-3-morpholinopropane-1-sulfonic acid appears as a white crystalline powder . It has a molar mass of 225.259 g/mol . The compound has a melting point range of 270–290 °C . It has a pKa of 6.9 , indicating its strength as a weak acid.Aplicaciones Científicas De Investigación

Biological Buffering Agent

Mopso serves as an effective biological buffer, particularly in cell culture work. Its zwitterionic nature allows it to maintain pH levels without affecting the ionic strength of the medium. This is crucial for maintaining the physiological pH range (6.5-7.9) necessary for various cellular processes .

Electrophoresis Medium

In the field of molecular biology, Mopso is used as a buffer component for discontinuous gel electrophoresis on rehydratable polyacrylamide gels. This application takes advantage of Mopso’s buffering capacity to ensure consistent pH levels during the separation of biomolecules .

Copper Analysis

Mopso has been utilized in analytical chemistry for copper analysis. It is involved in the flow injection micellar technique and electrospray ionization quadrupole time-of-flight mass spectroscopy to measure Mopso-copper chelated complexes, which are important for understanding copper’s role in various biological systems .

Microbial Growth Medium

As a buffering agent, Mopso is used in microbial growth mediums. It helps maintain the pH stability, which is essential for the growth and reproduction of microorganisms in controlled research environments .

Bioremediation Studies

Mopso is used in testing crude oil bioremediation products in marine environments. Its buffering properties help simulate the natural conditions of marine ecosystems, allowing for accurate assessment of bioremediation strategies .

Feature Selection in Machine Learning

In computational research, Mopso-based algorithms, specifically multi-objective particle swarm optimization (MOPSO), are applied to feature selection. This process is vital for improving the interpretability and accuracy of machine learning models by selecting the most relevant features from large datasets .

Optimization in Engineering

Mopso-related algorithms are also used in engineering optimization problems. For example, the modified MOPSO algorithm has been applied to centrifugal pump optimization, addressing the non-linear characteristics and non-differentiability of such problems .

Pharmaceutical Research

In pharmaceutical research, Mopso is an important raw material and intermediate. It is used in the synthesis of various drugs, contributing to the development of new medications and treatments .

Safety and Hazards

Mecanismo De Acción

Target of Action

Mopso, also known as 2-Hydroxy-3-morpholinopropane-1-sulfonic acid, is primarily used as a buffering agent .

Mode of Action

As a zwitterionic organic chemical buffering agent, Mopso can accept or donate protons to resist changes in pH . This ability to stabilize pH is due to the presence of both a proton donor (the sulfonic acid group) and a proton acceptor (the morpholine nitrogen) within the same molecule .

Biochemical Pathways

The pH stability provided by Mopso is particularly important for enzyme-catalyzed reactions, as many enzymes have a narrow pH range in which they function optimally .

Pharmacokinetics

Its solubility in water at 0°c is 075 M, indicating that it is readily soluble .

Result of Action

The primary result of Mopso’s action is the maintenance of a stable pH environment. This is crucial for biological systems, as many biochemical reactions and processes are highly sensitive to changes in pH . By buffering pH, Mopso helps to ensure that these reactions and processes can proceed as needed.

Action Environment

The efficacy and stability of Mopso are influenced by environmental factors such as temperature and the presence of other ions in the solution . Its useful pH range is 6.5-7.9, making it suitable for use in many biological systems . Like all buffers, its buffering capacity can be overwhelmed if the proton concentration changes too drastically .

Propiedades

IUPAC Name |

2-hydroxy-3-morpholin-4-ylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5S/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8/h7,9H,1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFBIAUZAMHTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40887352 | |

| Record name | 2-Hydroxy-3-morpholinopropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Hydroxy-4-morpholinepropanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Hydroxy-3-morpholinopropanesulfonic Acid | |

CAS RN |

68399-77-9 | |

| Record name | MOPSO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68399-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-morpholinopropanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinepropanesulfonic acid, .beta.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3-morpholinopropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-morpholinepropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-3-MORPHOLINOPROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XB7PS9THL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is MOPSO primarily used for in the context of the provided research?

A1: The provided research papers mainly focus on MOPSO's application as a buffering agent in electrochemistry . It's used to maintain a stable pH range, particularly important when studying chemical reactions or biological systems sensitive to pH changes.

Q2: Why is MOPSO considered a good buffering agent in certain pH ranges?

A2: MOPSO is a zwitterionic compound, meaning it has both positive and negative charges within its structure. This characteristic allows it to effectively resist changes in pH, making it a suitable buffer in specific pH ranges .

Q3: What is the pK2 value, and why is it important for MOPSO?

A3: The pK2 value represents the negative logarithm of the second dissociation constant (K2) of a diprotic acid like MOPSO. It indicates the pH at which the second acidic group of the molecule is 50% ionized. Knowing the pK2 value helps determine the optimal pH range for MOPSO's buffering capacity .

Q4: How does temperature affect the pK2 value of MOPSO?

A4: Research has shown that the pK2 value of MOPSO is temperature-dependent and can be described by the equation: pK2 = 432.25·(K/T) + 22.99923−3.08415·ln(T/K), where T represents the temperature in Kelvin .

Q5: What is the significance of studying thermodynamic constants like pK2 for buffer solutions?

A5: Understanding thermodynamic constants helps predict buffer behavior under different conditions, such as temperature changes. This information is crucial for accurate experimental design and data interpretation, especially in fields like biochemistry and analytical chemistry where controlled pH environments are critical .

Q6: What is Multi-objective Particle Swarm Optimization (MOPSO)?

A6: MOPSO is a computational technique inspired by the social behavior of birds flocking or fish schooling. It's used to find optimal solutions to problems with multiple, often conflicting, objectives . Imagine trying to design a car that's both fuel-efficient and has high acceleration; these objectives often clash, and MOPSO helps find the best possible compromise.

Q7: What are the advantages of using MOPSO over other optimization techniques?

A7: MOPSO offers several benefits:

- Ease of Implementation: Its conceptual simplicity and availability of software libraries make it relatively easy to implement and adapt for different problems .

Q8: How does MOPSO work in practice?

A8: MOPSO simulates a "swarm" of potential solutions, called "particles." Each particle moves through the problem's search space, adjusting its position based on its own experience (best solution found so far) and the swarm's collective knowledge (best solutions found by other particles). This iterative process continues until the swarm converges towards a set of optimal solutions, represented as a Pareto front .

Q9: What is a Pareto front, and why is it important in MOPSO?

A9: The Pareto front represents a set of non-dominated solutions, meaning no single solution in this set is objectively better than any other regarding all objectives. Each solution on the Pareto front offers a different trade-off between the objectives. Decision-makers can then choose the best solution from this set based on their priorities .

Q10: Can you give an example of how MOPSO is used in real-world applications based on the provided research?

A10: Absolutely! The research papers showcase MOPSO's use in various domains:

- Energy Management: Optimizing the operation of hybrid energy systems, like combining diesel generators with wave energy converters, to minimize costs and environmental impact .

- Water Resource Management: Finding optimal strategies for reservoir operation, considering conflicting goals like maximizing power generation and minimizing sediment deposition .

- Sustainable Agriculture: Designing "ideal" peach fruits by optimizing traits like fruit mass, sugar content, and crack resistance to reduce fungicide use .

Q11: What are some of the challenges in implementing MOPSO, and how are researchers addressing them?

A11: * Premature Convergence: MOPSO might converge to a suboptimal set of solutions if the swarm's diversity is not maintained. Researchers are developing strategies like adaptive inertia weight adjustment, mutation operators, and niching techniques to address this .* Computational Cost: For highly complex problems, MOPSO's computational requirements can become significant. Researchers are exploring parallel implementations, surrogate models, and hybrid algorithms to improve efficiency .* Parameter Tuning: MOPSO's performance is sensitive to the chosen parameters (e.g., swarm size, inertia weight). Finding the best parameter settings often requires trial and error or more sophisticated tuning methods .

Q12: Are there different variations of the MOPSO algorithm?

A12: Yes, researchers have proposed numerous variations of MOPSO to address specific challenges or improve performance. Some examples include:

- MOPSO-CD (Crowding Distance): Incorporates a crowding distance metric to maintain diversity in the Pareto front .

- Sigma-MOPSO: Utilizes a sigma method to handle constraints and improve convergence speed .

- AMOPSO (Adaptive MOPSO): Dynamically adjusts parameters like inertia weight and acceleration coefficients based on the optimization process's progress .

- CMOPSO (Cluster-Based MOPSO): Groups particles into clusters based on their similarities to improve the selection of global best particles .

- AgMOPSO (External Archive-Guided MOPSO): Uses an external archive to guide the selection of leaders for particle velocity updates .

Q13: How does the choice of MOPSO variation impact the optimization results?

A13: The choice of MOPSO variant depends on the specific characteristics of the problem being solved. Some variations might be more suitable for problems with many objectives, while others might excel in handling constraints or improving convergence speed. Researchers often compare the performance of different MOPSO variations on benchmark problems or real-world case studies to identify the most effective approach .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

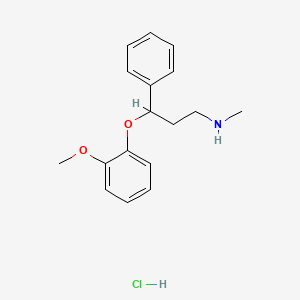

![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)